N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide

Description

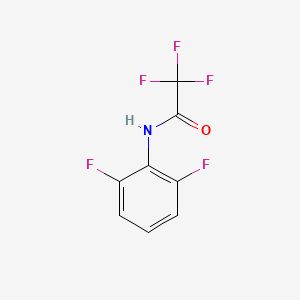

N-(2,6-Difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated acetamide derivative characterized by a 2,6-difluorophenyl ring attached to a trifluoroacetamide group. This compound is notable for its high electronegativity and stability due to the electron-withdrawing effects of fluorine atoms. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, with fluorine atoms enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCNHJAYRJZQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,6-difluoroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-difluoroaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Research: The compound is investigated for its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Bromo-2,6-Difluorophenyl)-2,2,2-Trifluoroacetamide

- Structure : Differs by a bromine atom at the 4-position of the phenyl ring.

- The compound is stable at room temperature and non-hazardous for transport .

- Applications : Used as a synthetic intermediate for pharmaceuticals or agrochemicals, where bromine serves as a handle for further functionalization .

N-(2,6-Dichlorophenyl)-2,2-Difluoro-2-[3-(Trifluoromethyl)Phenoxy]Acetamide

- Structure: Features 2,6-dichloro substitution and a phenoxy group with a trifluoromethyl moiety.

- Properties : Chlorine atoms enhance lipophilicity, while the trifluoromethyl group increases resistance to metabolic degradation. The compound’s stability and discontinued commercial availability suggest niche applications .

- Applications : Likely explored as a herbicide or pharmaceutical intermediate due to its structural complexity .

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

Variations in the Acetamide Group

2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide

- Structure : Replaces trifluoroacetamide with N-methoxy-N-methyl groups.

- Properties : The polar methoxy group enhances water solubility compared to the lipophilic trifluoroacetamide.

- Applications: Potential use in drug delivery systems or as a synthetic intermediate requiring improved solubility .

N-(2,6-Dimethylphenyl)-2,2-Diphenyl-Acetamide

- Structure : Features dimethylphenyl and diphenylacetamide groups.

- Properties : Steric hindrance from dimethyl and diphenyl groups reduces reactivity but increases thermal stability.

Data Table: Key Comparisons

Biological Activity

N-(2,6-difluorophenyl)-2,2,2-trifluoroacetamide is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the available literature on its antimicrobial, antioxidant, and cytotoxic properties, as well as insights from molecular docking studies.

Chemical Structure and Properties

This compound is characterized by a trifluoroacetamide group attached to a difluorophenyl moiety. The unique arrangement of fluorine atoms contributes to its biological activity by influencing the compound's lipophilicity and reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial and potent antifungal activities against various strains.

- Minimum Inhibitory Concentration (MIC) Values :

2. Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using various assays:

- Ferric Reducing Antioxidant Power (FRAP) :

- Scavenging Activities :

3. Cytotoxic Activity

Cytotoxicity assessments reveal that this compound can inhibit the growth of cancer cell lines:

- IC50 Value : The compound exhibited an IC50 of 100 µg/mL against human lung carcinoma (A-549) cells and human breast carcinoma (MCF-7) cells .

- Cytotoxicity Percentage : At a concentration of 200 µg/mL, it showed a cytotoxic activity of 75.3% .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the mechanism of action of this compound:

- Target Enzymes : The compound was docked against several enzymes including:

- AmpC beta-lactamase

- Glucosamine-6-Phosphate Synthase

- Lanosterol 14 alpha-demethylase (CYP51)

The results indicated low docking energies suggesting strong binding interactions with these targets, which are relevant for the development of antibacterial and antifungal drugs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of fluorinated compounds similar to this compound:

- A study on halogenated derivatives demonstrated enhanced cytotoxic effects in glioblastoma cells due to improved binding affinities to hexokinase compared to non-fluorinated analogs .

- Research on sulfonamide derivatives indicated that modifications like trifluoroacetyl groups could enhance antimicrobial and anticancer activities through mechanisms involving dihydrofolate reductase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.